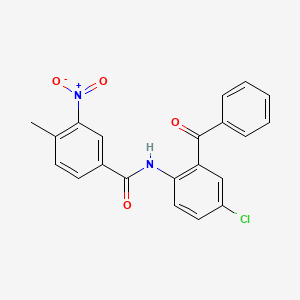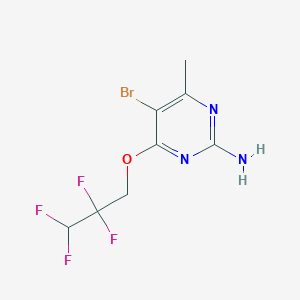
5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine
Overview
Description
5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth. In
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine involves the inhibition of a specific protein kinase, which is involved in a variety of cellular processes. This compound binds to the kinase in a specific manner, preventing it from carrying out its normal functions. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific cellular process that is affected.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine are varied and depend on the specific cellular process that is affected by the compound. In general, this compound has been shown to have anti-proliferative effects on certain types of cancer cells, as well as effects on the function of specific proteins and enzymes. Additionally, this compound has been shown to have effects on the expression of certain genes, which can lead to changes in cellular behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine in lab experiments include its selectivity for a specific protein kinase, as well as its anti-proliferative effects on certain types of cancer cells. However, there are also limitations to using this compound, including potential toxicity and the need for careful control of experimental conditions to ensure accurate results.
Future Directions
There are many potential future directions for research involving 5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine. One area of research could involve investigating the compound's effects on other cellular processes and proteins. Additionally, this compound could be used in studies of other types of cancer cells, or in combination with other drugs to enhance its anti-proliferative effects. Finally, research could be conducted to investigate the potential use of this compound in the development of new therapies for cancer or other diseases.
Scientific Research Applications
5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. This compound has been shown to selectively inhibit the activity of a specific protein kinase, making it a valuable tool for investigating the role of this kinase in various cellular processes. Additionally, this compound has been used in studies of cancer cells, as it has been shown to have anti-proliferative effects on certain types of cancer cells.
properties
IUPAC Name |
5-bromo-4-methyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF4N3O/c1-3-4(9)5(16-7(14)15-3)17-2-8(12,13)6(10)11/h6H,2H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNZUJVGLDNXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)OCC(C(F)F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3743566.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3743572.png)
![4-{[2,4-dichloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3743588.png)

![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]terephthalate](/img/structure/B3743597.png)
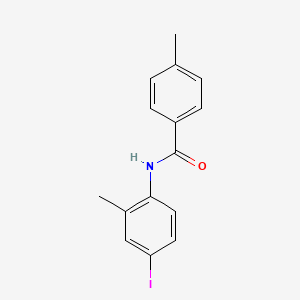

![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3743627.png)
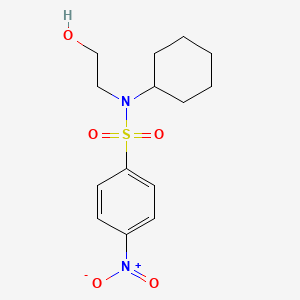
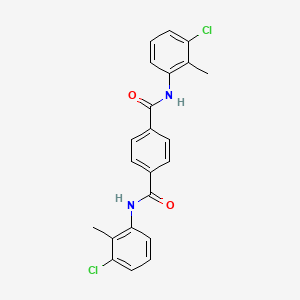

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3743646.png)
